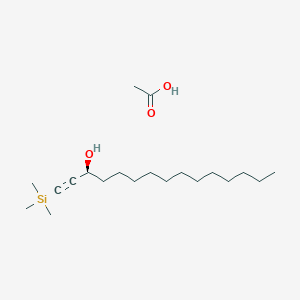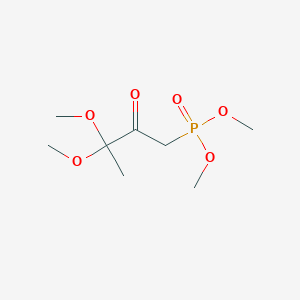
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate is a chemical compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of dimethyl phosphite with 3,3-dimethoxy-2-oxobutyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions for the synthesis. Purification steps, including distillation and crystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the phosphonate group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate is compared with other similar compounds to highlight its uniqueness:
3,3-Dimethyl-2-oxobutyric acid: Similar in structure but lacks the phosphonate group.
3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate: Contains a fluorine atom, which alters its reactivity and properties.
N-(3-(3,3-Dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide: A more complex derivative with potential biological activity.
Propriétés
Numéro CAS |
141903-39-1 |
|---|---|
Formule moléculaire |
C8H17O6P |
Poids moléculaire |
240.19 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3,3-dimethoxybutan-2-one |
InChI |
InChI=1S/C8H17O6P/c1-8(11-2,12-3)7(9)6-15(10,13-4)14-5/h6H2,1-5H3 |
Clé InChI |
DSRQAAJRGYUVKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CP(=O)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


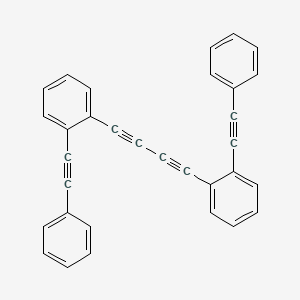

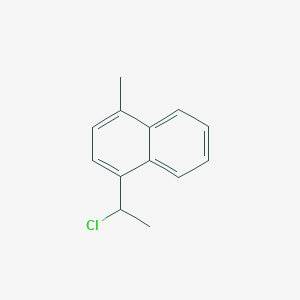


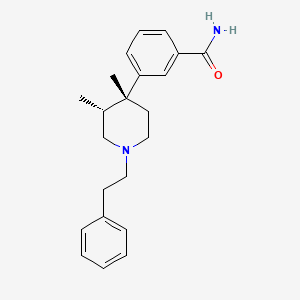
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
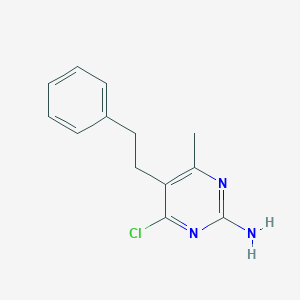
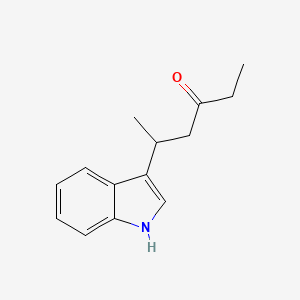
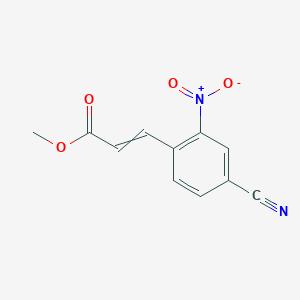
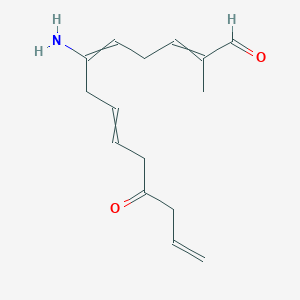
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)

